molecular formula C21H28N2O8 B1670211 Deisovalerylblastmycin CAS No. 60504-95-2

Deisovalerylblastmycin

Número de catálogo: B1670211
Número CAS: 60504-95-2
Peso molecular: 436.5 g/mol
Clave InChI: RQVHZRRXZBBXMY-ZMNIPVBYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Deisovalerylblastmycin is an antifungal antibiotic that was isolated from the fermentation broth of Streptomyces sp.

Aplicaciones Científicas De Investigación

Deisovalerylblastmycin is an antifungal antibiotic that was isolated from Streptomyces sp. 5140-A1 . It is less toxic to killfish than antimycin A-blastmycin antibiotics .

Synthesis of this compound

Methyl 3-O-benzoyl-2-C-butyl-2,5-dideoxy–β-l-arabinofuranoside (1 ) was converted to (2R,3R,4S)-4-(N-benzyloxycarbonyl-l-threonyloxy)-3-benzyloxy-2-butylpentanoic acid (8 ). Lactonization of 8 was conducted through the 2-pyridylthio ester 9 activated by silver perchlorate to afford the desired dilactone 10 (33% yield), which was transformed to the title compound .

Hsp70 Agonists

Some research has focused on heat shock protein 70s (Hsp70s) as potential therapeutic targets, leading to the synthesis of drug-like chaperone modulators . For example, a dihydropyrimidinone (DHPM) scaffold was demonstrated to be a multitarget-directed ligand that simultaneously addressed several enzymes involved in the Alzheimer's disease pathological cascade . Another study showed that treatment with MAL1-271 and some other analogues decreased α-syn aggregations in human neuroglioma cells .

Nitrogen-containing molecules

The four-membered cyclic amide ring system of β-lactams has evolved as the scaffold of choice in the design of many antibiotics, and it is also a valuable building block in organic synthesis . A range of conjugates with diverse pharmacological applications can be synthesized by incorporating the β-lactam structure as a key scaffold or utilizing it as an important building block for the synthesis of a variety of bioactive heterocycles . Besides antibiotics, β-lactams have other clinical applications; for example, clavulanic acids are β-lactamase inhibitors, and ezetimibe is a cholesterol absorption inhibitor .

Splenocins

Ten new 9-membered bis-lactones, splenocins A-J (110 ), were isolated from a marine-derived Streptomyces species . The new compounds display potent biological activities, comparable to that of the corticosteroid dexamethasone, with IC50 values from 2–50 nanomolar in the splenocyte cytokine assay . This study provides the foundation for the optimization of these potent anti-inflammatory compounds for development in the treatment of asthma .

Other Bioactive compounds

Research on bioactive compounds from natural sources offers extensive application prospects . Compounds 7 showed exceptional photocytotoxicity against HeLa, MCF-7, and A549 cells, and compound 10 demonstrated significant photodynamic cytotoxicity against BEL-7402 and HepG2 cells . The antibacterial activity was also notable, with compounds 8 and 10 showing effectiveness against E. coli .

Unique Fatty Acids

Antibiotic curromycin A, produced by Streptomyces hygroscopicus and Streptomyces sp., has shown an inhibitory effect on human immunodeficiency virus replication . Antibiotics triedimycins A and B, which are closely related to curromycin, have been found in the culture of Streptomyces sp. MJ213-62F4 resembling Streptomyces melanosporofaciens . Both triedimycins exhibited weak antimicrobial activity against Micrococcus luteus FDA16 (MIC, 25 μg/mL) and Pseudomonas aeruginosa A3 (50 μg/mL) and had potent cytotoxicity to murine leukemia P388 cells (IC50 0.06 and 0.19 μg/mL) .

Antibacterial Extraction

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Deisovalerylblastmycin in laboratory settings?

  • Methodological Answer : Synthesis should follow IUPAC-compliant protocols for natural product derivatives, emphasizing regioselective acylation and purification via HPLC or column chromatography. Characterization requires spectroscopic validation (e.g., NMR, HRMS) and crystallographic data for structural confirmation. Physical properties (e.g., solubility, melting point) must be documented using standardized instrumentation .
  • Experimental Design : Include negative controls (e.g., unmodified precursor compounds) and replicate synthesis batches to assess yield consistency. Use reference standards for spectral comparisons .

Q. How can researchers design a literature review to identify gaps in this compound’s pharmacological profile?

  • Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure searches in databases like PubMed and SciFinder. Prioritize studies reporting IC₅₀/EC₅₀ values, mechanism-of-action hypotheses, and toxicity profiles. Use citation-tracking tools (e.g., RefWorks) to map seminal works and recent advancements .
  • Data Contradiction Analysis : Tabulate conflicting results (e.g., varying potency across cell lines) and evaluate methodological differences (e.g., assay conditions, compound purity) .

Q. What ethical and practical criteria should guide in vitro studies of this compound?

  • Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For cytotoxicity assays, validate cell line authenticity (e.g., STR profiling) and include positive/negative controls (e.g., doxorubicin for apoptosis induction). Document reagent sources and ethical approvals for biological materials .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in this compound’s reported bioactivity across preclinical models?

  • Methodological Answer : Conduct meta-analyses using standardized effect-size metrics (e.g., Hedge’s g) to quantify variability. Investigate confounding factors such as pharmacokinetic differences (e.g., plasma protein binding) or interspecies metabolic variations. Use sensitivity analyses to identify outlier studies .
  • Data Presentation : Create comparative tables highlighting assay parameters (e.g., exposure time, concentration ranges) and statistical power of original studies .

Q. What strategies optimize the design of in vivo studies to evaluate this compound’s therapeutic window?

  • Methodological Answer : Employ dose-escalation protocols with PK/PD modeling to establish MTD (maximum tolerated dose) and NOAEL (no-observed-adverse-effect level). Include translational endpoints (e.g., biomarker validation) and use blinded randomization to reduce bias. Report survival curves and organ toxicity histopathology .
  • Contradiction Mitigation : Cross-validate findings with orthogonal models (e.g., zebrafish vs. murine systems) and pre-register study designs to enhance reproducibility .

Q. How should researchers approach mechanistic studies to clarify this compound’s target engagement?

  • Methodological Answer : Combine chemo-proteomics (e.g., affinity-based protein profiling) with CRISPR-Cas9 knockout screens to identify putative targets. Validate interactions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Contrast results with structural analogs to infer SAR (structure-activity relationships) .
  • Data Interpretation : Use pathway enrichment analysis (e.g., KEGG, GO) to contextualize targets within disease-relevant networks .

Q. What analytical frameworks are critical for assessing this compound’s potential in combination therapies?

  • Methodological Answer : Apply synergy scoring models (e.g., Chou-Talalay method) in co-treatment assays. Monitor resistance markers (e.g., ABC transporter upregulation) and validate findings in 3D culture systems. Publish raw data (e.g., dose-response matrices) to facilitate meta-analyses .
  • Ethical Considerations : Justify combination ratios based on clinical relevance (e.g., FDA-approved drug pairings) and preclinical safety data .

Propiedades

Número CAS

60504-95-2

Fórmula molecular

C21H28N2O8

Peso molecular

436.5 g/mol

Nombre IUPAC

N-[(2R,3S,6S,7R,8R)-8-butyl-7-hydroxy-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-3-yl]-3-formamido-2-hydroxybenzamide

InChI

InChI=1S/C21H28N2O8/c1-4-5-7-14-17(25)12(3)31-21(29)16(11(2)30-20(14)28)23-19(27)13-8-6-9-15(18(13)26)22-10-24/h6,8-12,14,16-17,25-26H,4-5,7H2,1-3H3,(H,22,24)(H,23,27)/t11-,12+,14-,16+,17+/m1/s1

Clave InChI

RQVHZRRXZBBXMY-ZMNIPVBYSA-N

SMILES

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)O

SMILES isomérico

CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)O

SMILES canónico

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)O

Apariencia

Solid powder

Key on ui other cas no.

60504-95-2

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Deisovalerylblastmycin; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Deisovalerylblastmycin
Deisovalerylblastmycin
Deisovalerylblastmycin
Deisovalerylblastmycin
Deisovalerylblastmycin
Deisovalerylblastmycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.